molecular formula C10H16 B14397510 Bicyclo[4.1.0]heptane, 3-cyclopropyl- CAS No. 89914-06-7

Bicyclo[4.1.0]heptane, 3-cyclopropyl-

Cat. No.: B14397510
CAS No.: 89914-06-7
M. Wt: 136.23 g/mol
InChI Key: SDTZGGLOOGQXTC-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane, 3-cyclopropyl- is an organic compound that falls under the category of bicyclic alkanes It is a colorless liquid with a unique structure that includes a cyclopropyl group attached to a bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane, 3-cyclopropyl- can be synthesized using the Simmons–Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of bicyclo[4.1.0]heptane, 3-cyclopropyl- may involve scaling up the Simmons–Smith reaction or other cycloisomerization methods using transition metal catalysts such as platinum (II) and gold (I) . These methods allow for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .

Scientific Research Applications

Bicyclo[4.1.0]heptane, 3-cyclopropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane, 3-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and for use as a building block in organic synthesis .

Properties

CAS No.

89914-06-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-cyclopropylbicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2

InChI Key

SDTZGGLOOGQXTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC3CC3C2

Origin of Product

United States

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